Imidazoline

概述

描述

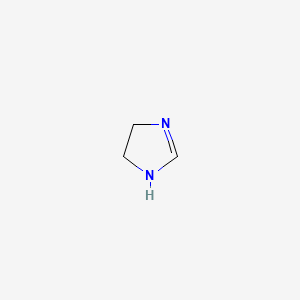

Imidazoline is a class of heterocyclic compounds formally derived from imidazoles by the reduction of one of the two double bonds. There are three known isomers: 2-imidazoline, 3-imidazoline, and 4-imidazoline. The 2- and 3-imidazolines contain an imine center, whereas the 4-imidazolines contain an alkene group . Imidazolines are notable for their presence in several drugs and their utility in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Imidazolines can be synthesized through several methods. One common route involves the reaction of a nitrile with a diamine over a copper salt to give imidazolines, which are then dehydrogenated over an aluminum-zinc oxide catalyst to yield imidazoles . Another method involves the preparation of imidazoline corrosion inhibitors by reacting organic acids and amines in a mole ratio of 1:1.1-1.3, followed by a series of heating and stirring steps under controlled temperatures .

Industrial Production Methods: Industrial production of imidazolines often involves the use of fatty acids and amines. For example, hydroxyethyl imidazolines are produced by reacting fatty acids with aminoethyl ethanolamine. This process is typically carried out in a ratio of 1:1 under specific conditions to yield the desired this compound derivatives .

化学反应分析

Types of Reactions: Imidazolines undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the atmospheric oxidation of imidazoline initiated by hydroxyl radicals can proceed via OH-addition and H-abstraction pathways .

Common Reagents and Conditions: Common reagents used in this compound reactions include nitriles, diamines, and copper salts for synthesis, as well as hydroxyl radicals for oxidation reactions. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products: The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolines .

科学研究应用

Surfactants

Cationic Gemini Surfactants

Recent research has highlighted the synthesis of cationic gemini imidazoline surfactants derived from fatty acids. These surfactants are notable for their biodegradability and effectiveness in reducing surface tension. The microwave-assisted synthesis method allows for rapid production while maintaining high yields. Structural characterization is typically performed using techniques such as -NMR and FT-IR spectroscopy, confirming the successful formation of these compounds .

Applications in Cleaning Products

this compound derivatives are utilized in fabric softeners and antistatic agents due to their ability to enhance the softness and reduce static cling in textiles. Formulations often combine this compound derivatives with nonionic surfactants to improve performance and stability .

Pharmacological Applications

Receptor Ligands

Imidazolines play a critical role in pharmacology, particularly as ligands for this compound receptors (I1 and I2). For instance, CR4056, an this compound I2 receptor ligand, has shown promise in modulating pain responses by suppressing microglial activation and enhancing the analgesic effects of morphine. This suggests potential therapeutic applications in chronic pain management .

Anti-inflammatory and Anti-ulcerogenic Activities

The compound 2-(2-methyl-4-chlorophenylamino)-2-imidazoline (CDMI) exhibits both anti-inflammatory and anti-ulcerogenic properties. Studies demonstrate that CDMI can reduce the ulcerogenic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin while enhancing their anti-inflammatory efficacy. This dual action positions CDMI as a candidate for adjunctive therapy in pain management strategies .

Catalysis

Chiral this compound Ligands

Chiral this compound ligands have been extensively studied for their applications in asymmetric synthesis. These ligands facilitate various catalytic reactions, including the Aza-Claisen rearrangement, showcasing their versatility in producing enantiomerically enriched compounds . Their ability to influence reaction pathways makes them valuable tools in synthetic organic chemistry.

Summary Table of this compound Applications

| Application Area | Specific Use | Notable Compounds/Examples |

|---|---|---|

| Surfactants | Cationic gemini surfactants | Fatty acid-based imidazolines |

| Fabric softeners and antistatic agents | Quaternized this compound derivatives | |

| Pharmacology | Pain management | CR4056 (I2 receptor ligand) |

| Anti-inflammatory and anti-ulcerogenic activities | CDMI | |

| Catalysis | Asymmetric synthesis | Chiral this compound ligands |

Case Studies

- Cationic Gemini Surfactants : A study demonstrated the effective synthesis of these surfactants using microwave irradiation, achieving high yields with plant-based materials, which supports green chemistry initiatives .

- CR4056 as a Pain Modulator : Research on CR4056 indicated its specificity for I2 receptors and its potential to enhance morphine's analgesic effects while reducing side effects associated with opioid use .

- CDMI's Therapeutic Potential : Investigations into CDMI revealed its ability to mitigate NSAID-induced gastric ulcers while enhancing anti-inflammatory responses, suggesting its utility as a safer adjunct therapy .

作用机制

The mechanism of action of imidazolines involves their interaction with specific molecular targets and pathways. Imidazolines bind to imidazoline receptors, which are present in the peripheral and central nervous systems. These receptors are involved in regulating cardiovascular activity, insulin release, and neuroprotection . The binding of imidazolines to these receptors can modulate various physiological processes, leading to their therapeutic effects.

相似化合物的比较

Imidazoles: These compounds have a similar ring structure but differ in their oxidation state and reactivity.

Pyrazoles: Pyrazoles are isomeric with imidazolines but have different nitrogen atom positions within the ring.

Uniqueness: Imidazolines are unique in their ability to form stable complexes with metals and their utility as organocatalysts. Their specific binding to imidazoline receptors also distinguishes them from other heterocyclic compounds .

生物活性

Imidazolines are a class of organic compounds characterized by the presence of an imidazoline ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly their interactions with various receptors in the central nervous system (CNS) and cardiovascular system. This article provides a comprehensive overview of the biological activity of this compound compounds, highlighting their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

This compound derivatives have been extensively studied for their pharmacological effects, particularly as ligands for this compound receptors and adrenergic receptors. The biological activities of these compounds include:

- Antihypertensive Effects : Many this compound derivatives are known to lower blood pressure by acting on central and peripheral adrenergic receptors.

- CNS Activities : These compounds exhibit analgesic, antidepressant, and anxiolytic effects, making them potential candidates for treating various CNS disorders.

- Neuroprotective Properties : Some imidazolines have demonstrated neuroprotective effects in models of ischemic stroke and neurodegenerative diseases.

The biological activity of imidazolines is primarily mediated through their interaction with specific receptors:

- This compound Receptors : These receptors are involved in regulating blood pressure and have been implicated in various neuropsychiatric disorders.

- Adrenergic Receptors : Imidazolines can modulate α2-adrenergic receptor activity, influencing neurotransmitter release and contributing to their antihypertensive and analgesic effects.

1. Cardiovascular Activity

A study synthesized a series of substituted this compound derivatives that were evaluated for their cardiovascular effects. Compounds such as 3a, 3c, 4c, 5a, and 6c showed significant antihypertensive activity compared to reference drugs like clonidine. The results indicated that these compounds could serve as potential antihypertensive agents with improved safety profiles due to their higher LD50 values (ALD50 > 500 mg/kg) .

| Compound | Antihypertensive Activity | LD50 (mg/kg) |

|---|---|---|

| 3a | Significant | >500 |

| 3c | Significant | >500 |

| 4c | Significant | >1000 |

| 5a | Significant | >1000 |

| 6c | Significant | >500 |

2. Neuroprotective Effects

Another study explored the neuroprotective properties of carbenoxolone-related this compound compounds in a rat model of ischemic stroke. The administration of these compounds resulted in a significant reduction in infarction size and neuronal damage, suggesting their potential therapeutic value in treating ischemic injuries .

3. Anticonvulsant and Antibacterial Activity

Research on novel this compound derivatives revealed notable anticonvulsant and antibacterial activities. These findings underscore the versatility of imidazolines beyond traditional applications in hypertension and CNS disorders .

常见问题

Q. Basic: What are the common synthetic methodologies for imidazoline derivatives, and how do reaction conditions influence yield?

Answer: this compound synthesis typically involves nucleophilic substitution or cross-coupling reactions to form the heterocyclic core and attach substituents (e.g., phenyl or propargyl groups). Reaction optimization, such as temperature, solvent polarity, and catalyst choice (e.g., palladium for cross-coupling), significantly impacts yield. For example, Midazolam synthesis achieved a 94.5% molar yield using controlled stepwise reactions . Modern techniques like Microwave-Assisted Organic Synthesis (MAOS) reduce reaction times while maintaining high yields .

Q. Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR, XRD) for structurally similar this compound derivatives?

Answer: Contradictions in spectral data often arise from conformational flexibility or crystallographic packing effects. For instance, crystallographic characterization of 1-phenyl-1H-imidazoles revealed distinct torsion angles and hydrogen-bonding patterns that differentiate isomers. Combining XRD with computational modeling (e.g., DFT) can validate structural assignments . Additionally, comparing FTIR spectra before/after exposure to environmental stressors (e.g., sulfate-reducing bacteria) confirms functional group stability .

Q. Basic: What are the primary biological roles of I1- and I2-imidazoline receptors, and how are their signaling pathways characterized?

Answer: I1 receptors regulate cardiovascular functions (e.g., blood pressure) via choline phospholipid hydrolysis and arachidonic acid signaling, while I2 receptors modulate pain perception and neuroprotection. Binding assays using selective ligands (e.g., [³H]-idazoxan for I2) and knockout models help delineate receptor-specific pathways. I1 receptors are distinct from G-protein-coupled pathways, instead activating interleukin-like signaling cascades .

Q. Advanced: How do this compound-based corrosion inhibitors perform in microbiologically influenced environments (e.g., sulfate-reducing bacteria)?

Answer: this compound derivatives inhibit corrosion in CO₂-saturated, SRB-containing environments by adsorbing onto metal surfaces, forming protective films. Electrochemical impedance spectroscopy (EIS) and weight-loss assays demonstrate >85% inhibition efficiency. FTIR confirms structural integrity post-exposure, suggesting resistance to microbial degradation. Synergistic effects with iodide ions further enhance performance in acidic conditions .

Basic: What frameworks (e.g., PICO, FINER) are recommended for designing robust this compound-related research questions?

Answer: The PICO framework (Population, Intervention, Comparison, Outcome) ensures clarity in hypothesis-driven studies (e.g., "Does I2 ligand CR4056 reduce neuropathic pain vs. gabapentin?"). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) address practical and ethical considerations, such as prioritizing receptor subtype selectivity to avoid off-target effects .

Q. Advanced: How can this compound ligands be optimized for blood-brain barrier (BBB) penetration in neurotherapeutic applications?

Answer: Quantitative structure-activity relationship (QSAR) models predict logBB values, where lipophilicity (clogP) and polar surface area are critical. For example, mirtazapine’s predicted logBB (0.85) aligns with its CNS efficacy. In vitro permeability assays (e.g., PAMPA-BBB) and in vivo imaging validate predictions. Modifying substituents (e.g., adding halogen atoms) enhances BBB penetration while maintaining receptor affinity .

Q. Advanced: What challenges exist in translating preclinical findings on I2 receptor ligands (e.g., CR4056) to clinical applications?

Answer: Despite promising preclinical data (e.g., efficacy in neuropathic pain models), challenges include receptor heterogeneity (I2 sites bind multiple proteins like brain creatine kinase) and species-specific signaling. Phase II trials for CR4056 in osteoarthritis pain highlight dose-response variability in humans. Combinatorial approaches (e.g., receptor knockout + ligand binding studies) are critical for validating targets .

Q. Tables for Key Data

Table 1. Experimental vs. Predicted logBB Values for this compound-Related Compounds

| Compound | Experimental logBB | Predicted logBB |

|---|---|---|

| Clonidine | 0.11 | -0.46 |

| Mirtazapine | 0.53 | 0.85 |

| Tacrine | -0.12 | -0.21 |

| Source: Partial Least Square and Hierarchical Clustering in ADMET Modeling |

Table 2. MAOS vs. Traditional Synthesis Metrics for this compound Derivatives

| Method | Reaction Time | Yield (%) | Energy Efficiency |

|---|---|---|---|

| Traditional | 8–12 hrs | 70–85 | Low |

| MAOS | 20–30 mins | 90–95 | High |

| Source: Synthesis of Oleic this compound Derivative Using MAOS |

属性

IUPAC Name |

4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNDZQHUAFNZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060127 | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-75-6, 28299-33-4 | |

| Record name | 2-Imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36R5YLK6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。